molecular formula C18H17ClO4 B2438202 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate CAS No. 331462-13-6

4-(Butoxycarbonyl)phenyl 4-chlorobenzoate

Cat. No.: B2438202
CAS No.: 331462-13-6
M. Wt: 332.78
InChI Key: NHNLSVJCIIEDOA-UHFFFAOYSA-N
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Description

4-(Butoxycarbonyl)phenyl 4-chlorobenzoate is an ester compound that serves as a versatile chemical intermediate and building block in organic synthesis and materials science research . Its molecular structure, featuring a chlorobenzoate moiety and a protected carboxylic acid group, makes it a valuable precursor for the development of more complex functional molecules. One prominent research application of this compound and its derivatives is in the synthesis of advanced macrocyclic systems, such as porphyrazines . These porphyrazines, especially when complexed with metals like Zinc, demonstrate excellent properties as photosensitizers due to their high efficiency in generating singlet oxygen (with quantum yields FΔ reaching 80-83%) . This makes them promising candidates for photodynamic therapy and other light-mediated applications. Furthermore, the butoxycarbonyl (ester) group can be hydrolyzed under basic conditions to yield a carboxylic acid, converting the molecule into a water-soluble species or a ligand suitable for constructing hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs) . While chlorobenzoic acid derivatives are widely studied for their environmental biodegradation, involving specific dehalogenase enzymes that remove chlorine atoms via hydrolytic, reductive, or oxygen-dependent pathways , the primary research value of this compound lies in its synthetic utility. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 4-(4-chlorobenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNLSVJCIIEDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Butoxycarbonyl Phenyl 4 Chlorobenzoate

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818), the most logical disconnections are at the two ester linkages.

Esterification between 4-chlorobenzoic acid derivatives and 4-(Butoxycarbonyl)phenol.

The primary retrosynthetic disconnection breaks the ester bond connecting the chlorobenzoyl group to the phenoxy group. This leads to two key precursors: a derivative of 4-chlorobenzoic acid and 4-(butoxycarbonyl)phenol. This approach is strategically sound as it simplifies the synthesis into a single esterification step, provided these precursors are readily available or easily synthesized.

Alternative approaches for the construction of the diester linkage.

An alternative retrosynthetic strategy involves disconnecting the butoxycarbonyl ester first. This would suggest a synthetic route starting with 4-hydroxyphenyl 4-chlorobenzoate, which would then be esterified with a derivative of butanoic acid. Another possibility is a convergent synthesis where both ester bonds are formed in a single pot or in a sequential manner without isolation of intermediates. However, the first approach is generally more direct.

Direct Esterification Routes

Direct esterification methods involve the reaction of a carboxylic acid with an alcohol (in this case, a phenol) in the presence of a catalyst.

Fischer-Type Esterification and its Adaptation for Hindered Phenols.

Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, either an excess of one reactant is used, or the water formed during the reaction is removed. organic-chemistry.org

For the synthesis of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, this would involve reacting 4-chlorobenzoic acid with 4-(butoxycarbonyl)phenol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org However, phenols can be less reactive than aliphatic alcohols in Fischer esterification. chemistrysteps.com Steric hindrance around the phenolic hydroxyl group can further impede the reaction. jk-sci.com Adaptations for hindered phenols may include using a large excess of the carboxylic acid or employing a Dean-Stark apparatus to continuously remove water and shift the equilibrium towards the product. jk-sci.com

Parameter Description
Reactants 4-chlorobenzoic acid and 4-(butoxycarbonyl)phenol
Catalyst Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) organic-chemistry.org
Conditions Typically requires heating to drive the reaction forward. organic-chemistry.org
Challenges Lower reactivity of phenols compared to alcohols; potential for side reactions under harsh acidic conditions. chemistrysteps.com

Catalytic Esterification Protocols (e.g., Tin-Based, Titanium-Based, and Brønsted Acid Catalysis).

To overcome the limitations of traditional Fischer esterification, various catalytic systems have been developed.

Tin-Based Catalysis : Organotin compounds, such as stannous chloride (SnCl₂), are effective Lewis acid catalysts for esterification. alfachemic.comresearchgate.net They are often milder than strong Brønsted acids, which can help to prevent side reactions. rsc.org The catalytic cycle is believed to involve the activation of the carboxylic acid by the tin center. rsc.org

Titanium-Based Catalysis : Titanium alkoxides, like tetraisopropyl titanate, are versatile catalysts for esterification and transesterification reactions. google.comnih.gov They are particularly useful for reactions involving secondary alcohols and can be effective for phenolic substrates. google.com The mechanism is thought to involve the coordination of the titanium to the carboxylic acid, enhancing its electrophilicity. researchgate.net Microwave heating can be used to accelerate these titanium-catalyzed reactions. nih.gov

Brønsted Acid Catalysis : In addition to traditional mineral acids, other Brønsted acids can be employed. This includes solid-supported acids, which can simplify purification, and certain ionic liquids with Brønsted acidic properties. researchgate.netthieme-connect.com These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol. organic-chemistry.org

Catalyst Type Examples Advantages
Tin-BasedStannous chloride (SnCl₂) alfachemic.comMilder conditions, good yields. rsc.org
Titanium-BasedTetraisopropyl titanate google.comVersatile, effective for hindered substrates. google.com
Brønsted AcidSolid-supported sulfonic acids, acidic ionic liquids researchgate.netthieme-connect.comEase of separation, reusability. thieme-connect.com

Acylation with Activated Carboxylic Acid Derivatives

An alternative to direct esterification is the use of activated carboxylic acid derivatives. This approach generally proceeds under milder conditions and is often more efficient, especially for less reactive phenols. The general principle involves converting the carboxylic acid into a more reactive species that can readily acylate the phenol.

The most common activated derivatives are acyl chlorides and acid anhydrides. In the context of synthesizing this compound, this would involve reacting 4-chlorobenzoyl chloride or 4-chlorobenzoic anhydride with 4-(butoxycarbonyl)phenol. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or 4-chlorobenzoic acid, respectively).

The reaction of an acyl chloride with an alcohol is generally a rapid and irreversible process. libretexts.org This method is often preferred for the synthesis of esters from phenols due to the higher reactivity of the acyl chloride compared to the corresponding carboxylic acid. quora.com

Acylating Agent Byproduct Typical Conditions Advantages
4-chlorobenzoyl chlorideHClPresence of a non-nucleophilic base (e.g., pyridine, triethylamine)High reactivity, often proceeds at room temperature. libretexts.org
4-chlorobenzoic anhydride4-chlorobenzoic acidCan be performed with or without a catalyst, often with heating.Milder than acyl chlorides, avoids the generation of HCl.

Reaction of 4-Chlorobenzoyl Chloride with 4-(Butoxycarbonyl)phenol

A primary and highly effective method for synthesizing the target ester is the acylation of tert-butyl 4-hydroxybenzoate with 4-chlorobenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds readily, releasing hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and to neutralize the acidic byproduct, a stoichiometric amount of a non-nucleophilic base is required.

The general reaction is as follows: Cl-Ph-C(=O)Cl + HO-Ph-C(=O)O-tBu -- (Base) --> Cl-Ph-C(=O)O-Ph-C(=O)O-tBu + Base·HCl

Commonly employed solvents for this transformation include dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. The selection of the base is crucial and is further discussed in section 2.3.3.

Utilization of Carboxylic Anhydrides and Mixed Anhydrides in Ester Synthesis

An alternative to using highly reactive acyl chlorides is the employment of carboxylic anhydrides. The synthesis can be accomplished using 4-chlorobenzoic anhydride as the acylating agent. While anhydrides are less reactive than their corresponding acyl chlorides, their use can be advantageous in cases where milder conditions are required. The reaction is often catalyzed by a strong acid or, more commonly, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

Another approach involves the in-situ formation of a mixed anhydride. For instance, 4-chlorobenzoic acid can be reacted with another carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base to form a mixed anhydride. This reactive intermediate then acylates the tert-butyl 4-hydroxybenzoate. The introduction of an electron-withdrawing group, such as a trifluoromethyl group, on the aromatic ring of the anhydride can enhance chemoselectivity in complex esterification reactions. epo.org

Acylating AgentCatalyst/PromoterTypical ConditionsByproducts
4-Chlorobenzoyl ChlorideTriethylamine, Pyridine, or DMAPAnhydrous organic solvent (e.g., DCM, THF), 0°C to room temp.Amine hydrochloride salt
4-Chlorobenzoic AnhydrideDMAP (catalytic), H₂SO₄ (catalytic)Elevated temperature may be required4-Chlorobenzoic acid
Mixed Anhydride (from Ethyl Chloroformate)TriethylamineIn-situ formation at low temperature, followed by addition of phenolCO₂, Ethanol, Amine hydrochloride salt

Base-Mediated O-Acylation Reactions (e.g., Triethylamine, Alkali Metal Phenolates)

Base mediation is integral to the O-acylation of phenols with acyl halides and anhydrides. The role of the base can be multifaceted, acting as both a catalyst and an acid scavenger.

Tertiary Amine Bases : Non-nucleophilic tertiary amines like triethylamine (Et₃N) and pyridine are widely used in stoichiometric amounts. Their primary function is to neutralize the HCl generated during the acylation with 4-chlorobenzoyl chloride, preventing protonation of the starting phenol and driving the equilibrium towards the product. researchgate.net 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts alongside a stoichiometric base. DMAP functions as a superior acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the phenol.

Alkali Metal Phenolates : A two-step alternative involves the pre-formation of an alkali metal phenolate. Tert-butyl 4-hydroxybenzoate is first treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. This generates a highly nucleophilic phenoxide anion. The subsequent addition of 4-chlorobenzoyl chloride results in a rapid and often quantitative SNAc reaction to form the final ester. This method is particularly useful when the starting phenol is a weak nucleophile.

Synthesis of Precursor Building Blocks

The successful synthesis of the target molecule is contingent upon the efficient preparation of its two key precursors: 4-chlorobenzoic acid (and its reactive derivatives) and tert-butyl 4-hydroxybenzoate.

Preparation of 4-Chlorobenzoic Acid and its Reactive Derivatives

4-Chlorobenzoic acid is a white, crystalline solid that serves as the source of the 4-chlorobenzoyl moiety.

Synthesis of 4-Chlorobenzoic Acid : The most common industrial preparation involves the oxidation of 4-chlorotoluene. This oxidation can be carried out using various oxidizing agents, such as potassium permanganate (KMnO₄), nitric acid, or through catalytic air oxidation. Other reported methods include the oxidation of p-chlorobenzaldehyde. alfa-chemistry.com

Preparation of Reactive Derivatives : For esterification reactions, 4-chlorobenzoic acid is typically converted into a more reactive derivative. The most important of these is 4-chlorobenzoyl chloride . This acyl chloride is prepared by treating 4-chlorobenzoic acid with a chlorinating agent. rsc.orgchemicalbook.com Common reagents for this transformation are listed in the table below. The reaction replaces the carboxylic hydroxyl group with a chlorine atom, creating a highly effective acylating agent. rsc.org

Chlorinating AgentFormulaByproductsNotes
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Very common, byproducts are gaseous and easily removed.
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)Milder conditions, also produces gaseous byproducts.
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Effective, but byproduct POCl₃ has a high boiling point and can be difficult to separate.

Development of Synthetic Routes to 4-(Butoxycarbonyl)phenol

As established, the precursor "4-(Butoxycarbonyl)phenol" is interpreted as tert-butyl 4-hydroxybenzoate. This compound is an ester of 4-hydroxybenzoic acid and provides the phenolic backbone of the final product. Its synthesis involves the esterification of the carboxylic acid group of 4-hydroxybenzoic acid while leaving the phenolic hydroxyl group intact.

Strategies for the Introduction of the tert-Butoxycarbonyl Group onto Phenolic Substrates

The introduction of a tert-butyl ester group onto a carboxylic acid, particularly an aromatic one like 4-hydroxybenzoic acid, requires specific methods due to the steric hindrance of the tert-butyl group. Standard Fischer esterification with tert-butanol is often inefficient. thieme-connect.com

Acid-Catalyzed Reaction with Isobutylene : A highly effective method is the reaction of 4-hydroxybenzoic acid with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like Amberlyst-15. thieme-connect.com The acid protonates isobutylene to form the stable tert-butyl carbocation. This electrophile is then attacked by the carboxylic acid, acting as a nucleophile, to form the tert-butyl ester. The phenolic hydroxyl group is significantly less nucleophilic than the carboxylic acid and does not react under these conditions. thieme-connect.com

Esterification using Di-tert-butyl Dicarbonate (B1257347) : Di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride, can also serve as a reagent for the synthesis of tert-butyl esters from carboxylic acids. In the presence of a catalytic amount of a nucleophilic base like DMAP, Boc anhydride activates the carboxylic acid, facilitating its conversion to the corresponding tert-butyl ester. This method is advantageous because the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.

Multi-step Syntheses Involving Orthogonal Protecting Group Chemistry

In the synthesis of complex molecules with multiple reactive sites, such as derivatives of hydroxybenzoic acid, orthogonal protecting group chemistry is a powerful strategy. This approach allows for the selective protection and deprotection of different functional groups, enabling precise chemical modifications at specific points in a molecule. For the synthesis of this compound, a hypothetical multi-step route involving orthogonal protecting groups can be envisioned to control the sequential esterification of 4-hydroxybenzoic acid.

This strategy becomes particularly relevant if the starting materials require modifications that are incompatible with free phenolic or carboxylic acid functionalities. A plausible synthetic pathway could commence with the protection of the phenol and carboxylic acid groups of a precursor molecule, followed by selective deprotection and subsequent esterification steps.

A Hypothetical Orthogonal Synthetic Route:

Dual Protection of a Precursor: A suitable starting material, such as 4-hydroxybenzoic acid, would first have its phenolic hydroxyl group protected. A common choice for phenol protection is a silyl ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether, which is stable under a range of conditions but can be selectively removed with fluoride reagents. acs.orggelest.comorganic-chemistry.org The carboxylic acid group would then be protected as an ester that is orthogonal to the silyl ether, for example, a benzyl ester, which can be removed by hydrogenolysis. libretexts.org

First Esterification: With the phenol and carboxylic acid functionalities protected, a different functional group on the aromatic ring could be modified if necessary. For the direct synthesis of the target molecule, one of the protecting groups would be selectively removed. For instance, the benzyl ester could be removed via hydrogenolysis to free the carboxylic acid, while the TBDMS-protected phenol remains intact. This free carboxylic acid could then be esterified with butanol under standard Fischer esterification conditions to form the butyl ester.

Selective Deprotection: Following the formation of the butyl ester, the silyl ether protecting the phenolic hydroxyl group would be selectively removed. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which will not affect the newly formed butyl ester. gelest.comorganic-chemistry.org

Second Esterification: The now-exposed phenolic hydroxyl group can be esterified with 4-chlorobenzoyl chloride in a Schotten-Baumann-type reaction to yield the final product, this compound. iitk.ac.inchemistnotes.com

This multi-step approach, while longer than a direct condensation, offers a high degree of control, which can be crucial when dealing with highly functionalized or sensitive substrates. The choice of protecting groups is critical and must be planned to ensure their stability and selective removal at the desired stages of the synthesis. wikipedia.orgbiosynth.com

Optimization of Synthetic Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent systems, temperature, pressure, reaction time, stoichiometry, and catalyst loading is crucial for maximizing yield and purity while minimizing side reactions and environmental impact.

Influence of Solvent Systems and Reaction Media on Yield and Selectivity

The choice of solvent can significantly impact the rate and outcome of the esterification reaction. In the context of a Schotten-Baumann reaction for the synthesis of this compound from butyl 4-hydroxybenzoate and 4-chlorobenzoyl chloride, a two-phase solvent system is often employed. wikipedia.org This typically consists of an organic solvent, such as dichloromethane or diethyl ether, and an aqueous phase containing a base. wikipedia.org The organic phase dissolves the reactants and product, while the aqueous phase neutralizes the hydrochloric acid generated during the reaction. byjus.comtestbook.com

The selection of the organic solvent can influence the solubility of the reactants and the rate of the reaction. Aprotic polar solvents are generally preferred. In some cases, the reaction can be performed under solvent-free conditions, which offers environmental benefits. acs.org For zeolite-catalyzed esterifications, non-polar, high-boiling solvents like o-dichlorobenzene are often used to facilitate the azeotropic removal of water.

Solvent SystemReactantsCatalyst/BaseTypical Yield (%)Reference
Dichloromethane/WaterButyl 4-hydroxybenzoate, 4-Chlorobenzoyl chlorideSodium Hydroxide85-95 wikipedia.org
Diethyl Ether/WaterButyl 4-hydroxybenzoate, 4-Chlorobenzoyl chlorideSodium Hydroxide80-90 wikipedia.org
o-Dichlorobenzene4-Hydroxybenzoic acid, Butanol, 4-Chlorobenzoic acidRE-Y Zeolite70-85
Solvent-freeButyl 4-hydroxybenzoate, 4-Chlorobenzoyl chloridePyridine75-90 acs.org

Temperature, Pressure, and Reaction Time Effects

Temperature is a critical parameter in the synthesis of this compound. For Schotten-Baumann reactions, the process is often carried out at room temperature or slightly below to control the exothermic nature of the acylation and minimize side reactions. youtube.com Higher temperatures can lead to the hydrolysis of the acyl chloride and the ester product.

In contrast, Fischer esterifications and zeolite-catalyzed reactions typically require elevated temperatures to drive the equilibrium towards the product by removing water. google.com These reactions are often performed at the reflux temperature of the solvent. researchgate.net

Reaction time is another key variable that needs to be optimized. Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the formation of byproducts. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. researchgate.net

Pressure is generally not a critical parameter for these types of esterification reactions when conducted in the liquid phase at or near atmospheric pressure. However, in industrial-scale processes, pressure might be controlled to manage the boiling points of solvents and reactants.

ParameterTypical RangeEffect on Reaction
Temperature (Schotten-Baumann)0 - 25 °CHigher temperatures can increase reaction rate but also promote hydrolysis of reactants and products.
Temperature (Fischer/Zeolite)80 - 150 °CHigher temperatures are needed to drive the equilibrium by removing water.
Reaction Time1 - 24 hoursNeeds to be optimized to ensure complete conversion without significant byproduct formation.
PressureAtmosphericGenerally not a critical parameter for lab-scale synthesis.

Stoichiometric Control and Catalyst Loading for High Efficiency

The stoichiometry of the reactants plays a crucial role in achieving high yields. In a Schotten-Baumann reaction, a slight excess of the acylating agent (4-chlorobenzoyl chloride) is often used to ensure complete conversion of the phenol (butyl 4-hydroxybenzoate). An adequate amount of base is also essential to neutralize the HCl produced and to deprotonate the phenol, thereby increasing its nucleophilicity. byjus.comtestbook.com

For acid-catalyzed esterifications, using an excess of one of the reactants (either the alcohol or the carboxylic acid) can shift the equilibrium towards the product side. researchgate.net However, this can complicate the purification process.

Catalyst loading is another important factor. In base-catalyzed reactions, at least a stoichiometric amount of base is required. For acid-catalyzed reactions, the amount of catalyst is typically in the range of 1-5 mol%. Higher catalyst loadings can increase the reaction rate but may also lead to unwanted side reactions and increase the cost of the process. In the case of heterogeneous catalysts like zeolites, the catalyst loading and its activity are key parameters to optimize.

Reactant/CatalystStoichiometric Ratio/LoadingRationale
4-Chlorobenzoyl Chloride1.0 - 1.2 equivalentsA slight excess ensures complete conversion of the phenol.
Base (e.g., NaOH, Pyridine)1.0 - 2.0 equivalentsNeutralizes HCl and activates the phenol.
Acid Catalyst (e.g., H₂SO₄)1 - 5 mol%Catalyzes the esterification without excessive side reactions.
Heterogeneous Catalyst (Zeolite)5 - 15 wt%Provides active sites for the reaction; needs to be optimized for efficiency and cost.

Reaction Monitoring and Scale-Up Considerations

Effective reaction monitoring is essential for optimizing synthetic protocols and for ensuring consistent product quality, especially during scale-up. Thin-layer chromatography (TLC) is a simple and rapid technique for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. researchgate.net For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used. researchgate.netmdpi.com In-line monitoring techniques, such as mid-infrared spectrometry, can also be employed in larger-scale production. nih.gov

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include:

Heat Transfer: Esterification reactions can be exothermic, and efficient heat removal is crucial to maintain temperature control and prevent runaway reactions.

Mass Transfer: In two-phase systems like the Schotten-Baumann reaction, efficient mixing is required to ensure adequate contact between the reactants in the different phases.

Reagent Addition: The rate of addition of reactive species like 4-chlorobenzoyl chloride needs to be carefully controlled to manage the reaction exotherm.

Work-up and Purification: The procedures for quenching the reaction, separating the phases, and purifying the product need to be adapted for large-scale operations.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final product and any synthetic intermediates is of paramount importance. Several advanced purification and isolation techniques can be employed to achieve high-purity this compound.

Recrystallization: This is a common and effective method for purifying solid organic compounds. illinois.edu The crude product is dissolved in a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl benzoates, common recrystallization solvents include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures. youtube.com

Column Chromatography: For separating the desired product from closely related impurities or unreacted starting materials, column chromatography is a powerful technique. Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve good separation. The polarity of the solvent system is adjusted based on the polarity of the compounds to be separated. researchgate.net

Distillation: If the product or its precursors are liquids with suitable boiling points, distillation can be used for purification. This is particularly useful for removing volatile impurities or for purifying liquid starting materials before use.

Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of the reaction to separate the product from water-soluble byproducts and unreacted reagents. The choice of extraction solvent is based on the solubility of the product and its immiscibility with water.

TechniquePrincipleApplication
RecrystallizationDifferential solubility at different temperatures.Purification of the solid final product and intermediates.
Column ChromatographyDifferential adsorption on a stationary phase.Separation of the product from impurities with similar solubility.
DistillationDifferences in boiling points.Purification of liquid starting materials and removal of volatile impurities.
ExtractionDifferential solubility in immiscible liquids.Separation of the product from water-soluble byproducts during work-up.

Mechanistic Investigations of 4 Butoxycarbonyl Phenyl 4 Chlorobenzoate Formation and Reactions

Detailed Mechanisms of Esterification Reactions

The synthesis of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818), an ester, is primarily achieved through esterification reactions. The core of this transformation is the formation of an ester linkage between a 4-chlorobenzoic acid derivative and a 4-hydroxybenzoic acid derivative that has its phenolic hydroxyl group protected by a butoxycarbonyl group.

The formation of the ester bond in 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate proceeds via a nucleophilic acyl substitution mechanism. pearson.commasterorganicchemistry.comlibretexts.org This is a two-step addition-elimination process. The reaction typically involves a derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride, and the protected phenolic compound, butyl 4-hydroxybenzoate.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in butyl 4-hydroxybenzoate acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl chloride. pearson.comlibretexts.org This initial attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. masterorganicchemistry.com This step results in the expulsion of the chloride ion, which is an excellent leaving group. A base, such as pyridine, is often used to neutralize the HCl formed during the reaction. pearson.com

Deprotonation: The final step involves the deprotonation of the formerly phenolic oxygen by a base, yielding the final ester product, this compound.

This pathway is characteristic of reactions between acyl halides and alcohols or phenols and is a fundamental method for synthesizing esters with high efficiency. mdpi.com

StepDescriptionKey Intermediates
1 Nucleophilic attack of the hydroxyl group on the carbonyl carbon.Tetrahedral Alkoxide Intermediate
2 Collapse of the intermediate, reformation of the carbonyl double bond.Protonated Ester
3 Elimination of the leaving group (e.g., Cl⁻) and deprotonation.Final Ester Product

Acid catalysts play a significant role in accelerating esterification reactions, particularly when starting from a carboxylic acid and an alcohol (a process known as Fischer esterification). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Brønsted Acid Catalysis: In a Fischer esterification approach to a related synthesis, a Brønsted acid (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen of the carboxylic acid (4-chlorobenzoic acid). masterorganicchemistry.comyoutube.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (butyl 4-hydroxybenzoate). masterorganicchemistry.comyoutube.comyoutube.com The mechanism involves the formation of a tetrahedral intermediate, followed by a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org Subsequent elimination of water and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester. masterorganicchemistry.com All steps in the Fischer esterification are reversible, and the equilibrium is typically driven towards the product by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Lewis Acid Catalysis: Lewis acids (e.g., Sc(OTf)₃, Hf(IV) or Zr(IV) salts) can also catalyze esterification. organic-chemistry.org They function by coordinating to the carbonyl oxygen of the carboxylic acid or its derivative. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by the alcohol. The mechanism is similar to Brønsted acid catalysis in that it facilitates the key addition step. Lewis acid catalysts are often favored for their mild reaction conditions and high selectivity.

Catalyst TypeMechanism of ActionTypical Examples
Brønsted Acid Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.H₂SO₄, p-TsOH, HCl
Lewis Acid Coordinates to the carbonyl oxygen, polarizing the C=O bond and activating the carbonyl carbon.Sc(OTf)₃, ZrCl₄, FeCl₃

Mechanistic Aspects of tert-Butoxycarbonyl Group Introduction and Reactivity

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and phenols in organic synthesis due to its stability under many conditions and its ease of removal under specific acidic conditions. nih.govresearchgate.net

The introduction of the Boc group onto a phenolic hydroxyl, such as in 4-hydroxybenzoic acid, is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP), sodium hydroxide, or triethylamine. nih.govwikipedia.orgtotal-synthesis.com The mechanism is a nucleophilic acyl substitution:

The base deprotonates the phenolic hydroxyl group, generating a more nucleophilic phenoxide ion.

The phenoxide ion attacks one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride. total-synthesis.com

This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate leaving group.

The leaving group subsequently decomposes into carbon dioxide and a tert-butoxide anion, which is then protonated. The release of CO₂ gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com

The key feature of the Boc group is its reactivity under acidic conditions. It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgtotal-synthesis.com The deprotection mechanism involves:

Protonation of the carbonyl oxygen of the Boc group by the acid. chemistrysteps.com

Cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comchemistrysteps.com

The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and regenerating the free phenol. total-synthesis.com The formation of the stable, gaseous isobutene from the tert-butyl cation is a potential side reaction. total-synthesis.com Scavengers like anisole are sometimes used to trap the reactive tert-butyl cation and prevent it from alkylating other nucleophilic sites in the molecule. wikipedia.orgtotal-synthesis.com

Unraveling Radical Reaction Pathways Relevant to Ester Synthesis

While ionic pathways like nucleophilic acyl substitution are the most common methods for ester synthesis, radical reactions offer alternative strategies. These methods often proceed under milder conditions and can be highly selective.

One such approach is the visible-light-induced synthesis of O-aryl esters. acs.org This method can involve the cross-dehydrogenative coupling of aldehydes and phenols. acs.org A proposed mechanism suggests that a phenolate, acting as a photosensitizer, is excited by visible light and then oxidized by an agent like BrCCl₃ to generate a radical. acs.org This radical can then abstract a hydrogen atom from an aldehyde to form an acyl radical. The acyl radical reacts further to form an acyl bromide, which then undergoes nucleophilic attack by another phenolate ion to yield the final ester product. acs.org This process operates as a self-propagating radical chain reaction. acs.org

Another radical-based method is the Barton esterification, which can lead to decarboxylation. In this reaction, a carboxylic acid is converted to a thiohydroxamate ester (a Barton ester). nih.gov Upon photolysis or heating, this ester undergoes homolytic cleavage to generate a carboxyl radical, which can then decarboxylate to form an alkyl or aryl radical. While typically used for decarboxylation, modifications of these radical pathways can be adapted for C-C or C-heteroatom bond formation, including ester synthesis under specific conditions.

Elucidation of Decomposition and Side Reaction Mechanisms (e.g., Unintended Hydrolysis Pathways)

Esters like this compound are susceptible to decomposition, primarily through hydrolysis. Hydrolysis is the reverse of esterification and can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of Fischer esterification. It begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfers, an alcohol is eliminated, yielding the protonated carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to expel the phenoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion. The phenoxide is also protonated during workup to regenerate the phenol.

Other Side Reactions:

Transesterification: In the presence of other alcohols and a catalyst, the butoxycarbonyl or the phenyl 4-chlorobenzoate moiety could be exchanged.

Decarboxylation: At high temperatures, thermal decomposition can occur, potentially leading to the loss of CO₂ from the butoxycarbonyl group. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): While the chlorine on the 4-chlorobenzoate ring is generally unreactive to nucleophilic substitution, under harsh conditions with strong nucleophiles, it could potentially be replaced. mdpi.com During synthesis from an acyl chloride, competitive SₙAr reactions can occur if the starting material has multiple electrophilic sites. mdpi.com

Boc Group Cleavage: As discussed, the tert-butoxycarbonyl group is sensitive to acid. Any unintended exposure to acidic conditions during synthesis or purification can lead to premature deprotection, resulting in side products. researchgate.net

Chemical Transformations and Derivatization of 4 Butoxycarbonyl Phenyl 4 Chlorobenzoate

Selective Reactions at the Ester Linkages

The presence of two ester functionalities allows for selective reactions, primarily targeting the more reactive benzoate (B1203000) ester.

The benzoate ester linkage in 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818) can be selectively cleaved under controlled hydrolytic conditions, typically through base-catalyzed hydrolysis. The generally accepted mechanism for this reaction is the base-catalyzed acyl-oxygen cleavage (B A C 2). nih.gov This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the benzoate group, forming a tetrahedral intermediate. Subsequent elimination of the 4-(butoxycarbonyl)phenoxide leaving group yields 4-chlorobenzoic acid and the corresponding phenate, which is protonated upon workup.

The rate of hydrolysis is influenced by the electronic nature of the substituents on both the benzoyl and the phenyl portions of the ester. The electron-withdrawing nature of the chlorine atom on the 4-chlorobenzoate moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on related phenyl benzoates have shown that electron-withdrawing groups on the acyl portion generally accelerate the rate of alkaline hydrolysis. researchgate.netresearchgate.net

Controlled conditions, such as using a stoichiometric amount of base (e.g., lithium hydroxide or sodium hydroxide) in a mixed solvent system like THF/water at moderate temperatures, can favor the selective hydrolysis of the benzoate ester over the more sterically hindered and electronically different tert-butoxycarbonyl group. nih.gov The rapid hydrolysis observed for similar phenyl benzoate compounds suggests that this transformation can be achieved efficiently. nih.gov

Table 1: Conditions for Alkaline Hydrolysis of Related Benzoate Esters

Ester Substrate Reagents Solvent Temperature (°C) Observations
Phenyl Benzoate Lithium Hydroxide THF/H₂O 37 Rapid hydrolysis (t½ = 11 min) nih.gov
Substituted Phenyl Benzoates Sodium Hydroxide Aqueous Bu₄NBr 25 Rate constants measured spectrophotometrically researchgate.netresearchgate.net

Transesterification offers a powerful method for converting the 4-chlorobenzoate ester into a variety of other ester derivatives, thereby modifying the properties of the parent molecule. This reaction involves treating 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate with an alcohol in the presence of an acid or base catalyst.

In a typical acid-catalyzed transesterification, a proton source facilitates the reaction by protonating the carbonyl oxygen, increasing its electrophilicity. A large excess of the new alcohol (R'-OH) is used to drive the equilibrium towards the formation of the new ester, 4-(Butoxycarbonyl)phenyl 4-(alkoxy)benzoate, and 4-chlorophenol.

Alternatively, base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the benzoate carbonyl carbon. This method is often faster but can also promote saponification if water is present. The choice of catalyst and reaction conditions allows for the synthesis of a diverse library of new ester derivatives from the parent compound.

Functional Group Interconversions of the tert-Butoxycarbonyl Moiety

The tert-Butoxycarbonyl (Boc) group serves as a protecting group for the phenol functionality. Its selective removal and the subsequent derivatization of the resulting phenol are crucial synthetic transformations.

The tert-Butoxycarbonyl (Boc) group is a well-established, acid-labile protecting group in organic synthesis. wikipedia.org Its removal from the 4-(Butoxycarbonyl)phenyl moiety to liberate the free phenol, 4-hydroxyphenyl 4-chlorobenzoate, can be accomplished under various acidic conditions. The stability of the benzoate ester to these conditions allows for selective deprotection.

The mechanism of acid-catalyzed removal involves the protonation of one of the oxygen atoms of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free phenol. wikipedia.org

Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane. wikipedia.orgnih.gov The use of 4 M HCl in dioxane is an efficient protocol that can achieve deprotection at room temperature, often with high selectivity in the presence of other acid-sensitive groups like tert-butyl esters. nih.govarizona.edu

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Temperature Typical Reaction Time Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 30 min - 2 h wikipedia.org
Hydrogen Chloride (HCl) Dioxane (4 M) Room Temperature 30 min nih.govarizona.edu
Hydrogen Chloride (HCl) Methanol Room Temperature 30 min wikipedia.org
Sulfuric Acid (H₂SO₄) tert-Butyl Acetate Not specified Not specified researchgate.net

Once the Boc group is removed to yield 4-hydroxyphenyl 4-chlorobenzoate, the exposed phenolic hydroxyl group becomes a versatile handle for further derivatization. The synthesis of various 4-hydroxyphenyl benzoate derivatives is a key strategy for creating new compounds with tailored properties. google.com

The phenolic -OH can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides (R-X) under basic conditions (e.g., K₂CO₃ in DMF), known as the Williamson ether synthesis, can produce a range of ether derivatives. This allows for the introduction of diverse alkyl or substituted alkyl chains. researchgate.net

Acylation: The phenol can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine in THF) to form new ester functionalities at the phenolic position. researchgate.net This re-esterification can introduce different acyl groups, fundamentally altering the molecule's structure.

Silylation: Reaction with silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), can form silyl ethers. These derivatives are often more stable and can be useful in analytical applications like gas chromatography-mass spectrometry (GC-MS). nih.gov

These derivatization strategies enable the systematic modification of the molecule's phenolic portion, providing access to a wide array of novel compounds.

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group, while generally stable, is amenable to modification through modern cross-coupling reactions. The carbon-chlorine bond provides a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing the structural diversity of derivatives.

Aryl chlorides are known substrates for various palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the chlorine atom with an alkyl, alkenyl, or aryl group.

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene, providing a method for carbon-carbon bond formation and chain extension.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine (primary or secondary), leading to the synthesis of N-aryl derivatives.

Sonogashira Coupling: The coupling of the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, results in the formation of a disubstituted alkyne.

These powerful synthetic methods allow for the chlorine atom to be replaced with a wide variety of functional groups and structural motifs, making the 4-chlorophenyl moiety a key point for diversification of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Aryl Chloride Position

The aryl chloride moiety in this compound is a key site for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. researchgate.net Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems, often employing electron-rich, bulky phosphine ligands, facilitate their efficient coupling. researchgate.netrsc.org

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a powerful method for this transformation. researchgate.netorganic-chemistry.org The reaction of this compound with various arylboronic acids can produce a range of biaryl compounds. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with the less reactive aryl chloride substrate. rsc.orgorganic-chemistry.org Similarly, the Heck reaction, which couples the aryl chloride with an alkene, provides a direct route to substituted styrenyl derivatives. researchgate.netnih.govmdpi.com This reaction is instrumental in synthesizing olefins, which are valuable intermediates in the production of pharmaceuticals and advanced materials. researchgate.net

Below is a representative table of potential palladium-catalyzed cross-coupling reactions for this compound, based on established protocols for similar aryl chlorides.

Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Expected Product
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O4-(Butoxycarbonyl)phenyl 4-biphenylcarboxylate
Suzuki-Miyaura4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane4-(Butoxycarbonyl)phenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate
HeckStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF4-(Butoxycarbonyl)phenyl 4-styrylbenzoate
HeckButyl acrylateHerrmann's catalystNaOAcNMPButyl (E)-3-(4-((4-(butoxycarbonyl)phenoxy)carbonyl)phenyl)acrylate

This interactive table showcases typical conditions for Suzuki-Miyaura and Heck reactions involving aryl chlorides.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring under Activated Conditions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the chlorine atom with a variety of nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. libretexts.org However, for SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org

In this compound, the chlorophenyl ring is substituted with an ester group at the para position. While the carbonyl of the ester is electron-withdrawing, it provides only moderate activation compared to groups like nitro or cyano. Consequently, forcing conditions are generally required to achieve substitution. These conditions may include high temperatures, the use of highly polar aprotic solvents such as DMSO or DMF, and strong nucleophiles. acsgcipr.orgd-nb.infomdpi.com Under such activated conditions, reactions with nucleophiles like alkoxides, amines, or thiolates can be achieved. It is important to note that many modern SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups like chloride. nih.gov

Nucleophile Conditions Expected Product
Sodium methoxideDMSO, 100-150 °C4-(Butoxycarbonyl)phenyl 4-methoxybenzoate
PiperidineNMP, high pressure/temp4-(Butoxycarbonyl)phenyl 4-(piperidin-1-yl)benzoate
Sodium thiophenoxideDMF, 120 °C4-(Butoxycarbonyl)phenyl 4-(phenylthio)benzoate

This interactive table illustrates potential SNAr reactions under forcing conditions.

Reductive Dehalogenation Studies and Their Mechanistic Implications

Reductive dehalogenation is the process of replacing the halogen atom with a hydrogen atom. This transformation is valuable for removing a directing group after it has served its synthetic purpose or for mechanistic studies. For aryl chlorides like this compound, this can be accomplished through several methods.

Catalytic hydrogenation is a common approach, typically employing a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen donor like ammonium formate. Another effective method involves the use of reducing agents such as zinc in the presence of an acid or aqueous ammonium chloride. semanticscholar.org Mechanistic investigations into reductive dehalogenation reveal various potential pathways, including concerted nucleophilic aromatic substitution, radical mechanisms, and oxidative addition/reductive elimination cycles with transition metal catalysts. semanticscholar.orgacs.orgbohrium.com The specific mechanism can be influenced by the choice of reductant, solvent, and substrate. semanticscholar.org For instance, nickel-catalyzed processes using D₂O as a deuterium source have been developed for the specific incorporation of deuterium, which is useful for mechanistic and metabolic research. elifesciences.org

Regioselective Functionalization and Advanced Chemical Modifications

Electrophilic Aromatic Substitution on the Phenyl Rings

The structure of this compound contains two distinct phenyl rings, each with different susceptibilities to electrophilic aromatic substitution (EAS).

Ring A (4-chlorobenzoate moiety): This ring is attached to the electron-withdrawing carbonyl group of the ester. This group is deactivating and a meta-director.

Ring B (4-(butoxycarbonyl)phenyl moiety): This ring is attached to the ester oxygen. The lone pairs on this oxygen atom can be donated into the ring through resonance, making it an activating group and an ortho, para-director. reddit.com

Due to these electronic effects, electrophilic substitution will occur preferentially on the activated Ring B. The para position on this ring is already substituted by the butoxycarbonyl group. Therefore, substitution is directed to the ortho positions (relative to the ester oxygen). reddit.com Steric hindrance from the adjacent ester linkage might influence the regioselectivity between the available ortho sites.

Reaction Reagents Major Product
NitrationHNO₃, H₂SO₄Butyl 4-((4-chlorobenzoyl)oxy)-3-nitrobenzoate
BrominationBr₂, FeBr₃Butyl 3-bromo-4-((4-chlorobenzoyl)oxy)benzoate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Butyl 3-acetyl-4-((4-chlorobenzoyl)oxy)benzoate

This interactive table provides examples of electrophilic aromatic substitution reactions on the more activated phenyl ring.

Directed Metalation and Subsequent Trapping with Electrophiles

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA (tetramethylethylenediamine). baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be trapped by a variety of electrophiles.

In this compound, both the ester carbonyl and the ester oxygen can act as DMGs. The aryl O-carbamate group is known to be one of the strongest DMGs, and by extension, the ester functionality here can also direct metalation. nih.gov The carbonyl group of the ester is generally a more effective DMG than the single-bonded oxygen. Therefore, lithiation is expected to occur primarily at the position ortho to the C=O group on the 4-chlorobenzoate ring. It is also possible for metalation to occur ortho to the butoxycarbonyl group on the other ring. Competition experiments would be needed to determine the precise regioselectivity.

Following metalation, quenching with an electrophile allows for the introduction of a new substituent.

Directing Group Reagents Electrophile (E+) Expected Product
Ester Carbonyl1. s-BuLi, TMEDA, THF, -78°C2. CH₃I4-(Butoxycarbonyl)phenyl 4-chloro-2-methylbenzoate
Ester Carbonyl1. s-BuLi, TMEDA, THF, -78°C2. (CH₃)₂S₂4-(Butoxycarbonyl)phenyl 4-chloro-2-(methylthio)benzoate
Butoxycarbonyl1. n-BuLi, THF, -78°C2. I₂Butyl 4-((4-chlorobenzoyl)oxy)-2-iodobenzoate

This interactive table outlines potential directed metalation reactions followed by electrophilic quench.

Synthesis of Structurally Related Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound can be readily achieved by modifying the core synthetic route, which typically involves the esterification of butyl 4-hydroxybenzoate with 4-chlorobenzoyl chloride. By systematically varying either of these two starting materials, a diverse library of related compounds can be generated.

Strategies for Analog Synthesis:

Varying the Alkyl Ester: By replacing butanol with other alcohols (e.g., ethanol, isopropanol, benzyl alcohol) in the synthesis of the hydroxybenzoate precursor, the alkyl chain of the ester can be modified to tune properties like solubility and lipophilicity.

Modifying the Chlorobenzoate Moiety: Using different substituted benzoyl chlorides allows for the introduction of various functional groups in place of the chlorine atom. For example, using 4-bromobenzoyl chloride or 4-nitrobenzoyl chloride would yield the corresponding bromo or nitro analogs. mdpi.com

Substitution on the Phenyl Rings: Introducing substituents on the aromatic rings of either precursor before the final esterification step provides another avenue for creating analogs. For instance, starting with a substituted 4-hydroxybenzoate can lead to derivatives with tailored electronic and steric properties.

These synthetic strategies enable the creation of compounds with potentially different chemical and physical characteristics, which is a common approach in materials science and medicinal chemistry research. nih.govbeilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 4 Butoxycarbonyl Phenyl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For "4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818)," a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete assignment of its proton (¹H) and carbon (¹³C) signals, confirming its molecular structure.

Comprehensive 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

A definitive structural assignment of "4-(Butoxycarbonyl)phenyl 4-chlorobenzoate" is achieved through a suite of NMR experiments. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on the analysis of its constituent chemical moieties: the 4-chlorobenzoyl group and the 4-(butoxycarbonyl)phenyl group.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both phenyl rings and the protons of the butyl chain. The ¹³C NMR spectrum will complement this by showing signals for all unique carbon atoms, including the carbonyl carbons of the ester groups.

Predicted ¹H NMR Chemical Shifts: The aromatic region is expected to exhibit two sets of AA'BB' systems. The protons on the 4-chlorobenzoyl ring are likely to appear as two doublets, as are the protons on the 4-(butoxycarbonyl)phenyl ring. The butyl group will show a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the ester oxygen, and two multiplets for the central methylene groups.

Predicted ¹³C NMR Chemical Shifts: The carbon signals for the aromatic rings will appear in the typical downfield region for aromatic carbons, with those attached to the chlorine and oxygen atoms showing characteristic shifts. The carbonyl carbons of the two ester groups are expected to resonate at the far downfield end of the spectrum. The aliphatic carbons of the butyl group will be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protons on 4-chlorobenzoyl ring (ortho to C=O)~8.0-
Protons on 4-chlorobenzoyl ring (meta to C=O)~7.5-
Protons on 4-(butoxycarbonyl)phenyl ring (ortho to ester)~7.3-
Protons on 4-(butoxycarbonyl)phenyl ring (meta to ester)~8.1-
-OCH₂- (butyl)~4.3~65
-OCH₂CH₂- (butyl)~1.7~31
-CH₂CH₃ (butyl)~1.5~19
-CH₃ (butyl)~1.0~14
C=O (chlorobenzoate)-~165
C=O (butoxycarbonyl)-~166
Aromatic C-Cl-~139
Other aromatic carbons-120-155

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the connectivity within the molecule, several 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For "this compound," COSY is expected to show correlations between the adjacent protons within the butyl chain and between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign the carbon signals for each protonated carbon in the butyl group and the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying the connectivity between the carbonyl carbons and the aromatic and aliphatic protons, thus confirming the ester linkages. For instance, a correlation between the protons of the -OCH₂- group of the butyl chain and the carbonyl carbon of the butoxycarbonyl group would be expected. Similarly, correlations between the aromatic protons and the respective ester carbonyl carbons would solidify the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to deduce the exact molecular formula. For the molecular formula C₁₈H₁₇ClO₄, the theoretical exact mass can be calculated. An experimentally determined HRMS value that closely matches this theoretical mass would provide strong evidence for the compound's elemental composition.

Interactive Data Table: Theoretical Exact Mass for C₁₈H₁₇ClO₄

Isotope Atomic Mass (Da)
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
¹⁶O15.994915
Calculated Exact Mass 332.081536

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion of "this compound." In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.

For "this compound," the fragmentation is likely to occur at the ester linkages. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group and cleavage of the C-O bond of the ester. pharmacy180.commiamioh.edu

Plausible Fragmentation Pathways:

Cleavage of the 4-chlorobenzoyl moiety: This could lead to the formation of a 4-chlorobenzoyl cation (m/z 139/141 due to chlorine isotopes) and a 4-(butoxycarbonyl)phenoxyl radical.

Cleavage of the butoxycarbonylphenyl moiety: This could involve the loss of the butoxy group, leading to a fragment corresponding to the rest of the molecule.

Further fragmentation of the butyl chain: The butyl group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.

By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, providing further confirmation of the compound's structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For "this compound," the IR and Raman spectra are expected to show characteristic bands for the ester functional groups, the aromatic rings, and the C-Cl bond.

Characteristic IR and Raman Bands:

C=O Stretching: Strong absorption bands in the IR spectrum are expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl groups. Aromatic esters typically show a C=O stretch at a slightly lower wavenumber than aliphatic esters due to conjugation. spectroscopyonline.comorgchemboulder.com

C-O Stretching: The C-O stretching vibrations of the ester groups are expected to produce strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹. spectroscopyonline.com

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: A characteristic absorption for the C-Cl bond is expected in the fingerprint region of the IR spectrum.

Aliphatic C-H Stretching: The butyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch3000-2850Medium
Ester C=O Stretch1740-1720Strong
Aromatic C=C Stretch1600-1450Medium to Strong
C-O Stretch1300-1000Strong
C-Cl Stretch800-600Medium to Strong

Characteristic Vibrational Mode Assignments for Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The assignment of specific vibrational modes is accomplished by analyzing the spectra and comparing them with data from structurally analogous compounds, such as phenyl benzoate and other substituted aromatic esters.

The molecule contains several key functional groups: two ester linkages (a benzoate ester and a butyl ester), two para-substituted phenyl rings, and a butyl chain. Each of these contributes distinct bands to the vibrational spectrum.

Carbonyl (C=O) Stretching Vibrations: The compound possesses two ester carbonyl groups. The C=O stretching vibration of the benzoate ester is typically observed in the range of 1735-1715 cm⁻¹. The butoxycarbonyl group's C=O stretch is expected in a similar region, around 1750-1730 cm⁻¹. These bands are characteristically strong in the IR spectrum and weaker in the Raman spectrum.

Ester (C-O) Stretching Vibrations: The ester linkages also give rise to characteristic C-O stretching bands. The asymmetric C-O-C stretching of the benzoate group is typically found between 1280 and 1240 cm⁻¹, while the symmetric stretch appears at a lower frequency. The butoxycarbonyl group will also contribute to complex C-O stretching vibrations in the 1300-1100 cm⁻¹ region.

Aromatic Ring Vibrations: The two para-substituted benzene (B151609) rings exhibit several characteristic vibrations. The C=C stretching modes within the rings typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent, with their exact position indicating the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ range.

Alkyl Group Vibrations: The butyl group is identified by its C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups occur in the 2960-2850 cm⁻¹ region. Bending (scissoring and rocking) vibrations for these groups are found in the 1470-1370 cm⁻¹ range.

C-Cl Vibration: The carbon-chlorine bond of the 4-chlorobenzoate moiety gives rise to a stretching vibration, which is typically observed in the 750-550 cm⁻¹ region of the spectrum.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Typical Intensity (IR)
C-H Stretch (Alkyl)-CH₂, -CH₃2960 - 2850Medium to Strong
C=O Stretch (Benzoate Ester)Ar-C(=O)O-Ar1735 - 1715Strong
C=O Stretch (Butyl Ester)Ar-C(=O)O-Alkyl1750 - 1730Strong
C=C Stretch (Aromatic)Phenyl Rings1600 - 1450Medium to Strong
C-O-C Asymmetric StretchEster Linkage1280 - 1240Strong
C-H Out-of-Plane Bendp-Substituted Phenyl850 - 800Strong
C-Cl StretchAryl Chloride750 - 550Medium to Strong

Conformational Analysis Through Vibrational Spectroscopy

The key torsional angles are around the C(aryl)-C(carbonyl) and O-C(aryl) single bonds. Theoretical analyses of substituted phenylbenzoates suggest that these molecules are quite flexible. nih.gov The energy barrier for rotation around the ester bonds is relatively low, often requiring less than 10 kJ/mol for a 20° rotation. nih.gov This implies that at room temperature, the molecule likely exists as a mixture of conformers.

Vibrational spectroscopy can provide insights into this conformational behavior. The positions and bandwidths of certain vibrational modes, particularly those involving the ester groups and the phenyl rings, can be sensitive to the dihedral angles. For instance, changes in conjugation due to rotation around the C(aryl)-C(carbonyl) bond can shift the C=O stretching frequency. In a crystalline state, the molecule would be locked into a specific conformation, leading to sharper and more defined spectral bands. In contrast, in a solution or molten state, the presence of multiple conformers would result in broader bands. By comparing experimental spectra with those predicted for different conformations using methods like Density Functional Theory (DFT), the most probable conformations in a given state can be inferred. mdpi.com

Thermal Analysis Techniques

Thermal analysis is critical for determining the material's stability, melting behavior, and decomposition profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed for this purpose.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. For this compound, which is a solid at room temperature, DSC analysis would reveal its melting point (Tₘ). sigmaaldrich.com

Upon heating, a sharp endothermic peak would be observed on the DSC thermogram, corresponding to the melting of the crystalline solid into an isotropic liquid. The peak temperature of this endotherm is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). For related aromatic esters, melting points can vary widely depending on their structure. mdpi.com For instance, phenyl benzoate has a melting point of 68-70 °C. sigmaaldrich.com Given the larger and more complex structure of this compound, a different melting point would be expected. The sharpness of the melting peak also provides an indication of the sample's purity; impurities typically cause a broadening of the peak and a depression of the melting point.

Thermal PropertyTechniqueExpected ObservationSignificance
Melting Point (Tₘ)DSCEndothermic PeakIdentifies solid-to-liquid phase transition temperature.
Enthalpy of Fusion (ΔHfus)DSCArea under melting peakQuantifies energy required for melting.
Decomposition Temperature (Td)TGAOnset of mass lossIndicates the beginning of thermal degradation.
Mass Loss ProfileTGAStepwise or continuous mass lossProvides information on decomposition mechanism.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiles

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition characteristics of a material. A TGA thermogram plots mass percentage against temperature.

For this compound, the TGA curve would show a stable baseline (no mass loss) up to the onset of decomposition. The temperature at which significant mass loss begins is a key indicator of its thermal stability. Aromatic esters are generally known for their high thermal stability. researchgate.netresearchgate.net Studies on aromatic poly(ester-imide)s show that cleavage of the ester linkage typically initiates at temperatures above 350 °C. researchgate.net Similarly, other aromatic esters often exhibit thermal stability up to temperatures between 280 °C and 365 °C. researchgate.net

The decomposition of this compound would likely proceed through the cleavage of the ester bonds, leading to the loss of fragments such as butene, carbon dioxide, and derivatives of chlorobenzoic acid and phenol. The TGA curve might show one or multiple steps of mass loss, depending on the complexity of the decomposition pathway. Analysis of the gases evolved during TGA, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), could provide detailed information about the decomposition products and mechanism.

Advanced Chromatographic Methods for Separation and Characterization

Chromatographic techniques are indispensable for the separation, purification, and analytical characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile and thermally sensitive compounds. For an aromatic ester like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated based on its hydrophobicity, with retention time being controlled by the proportion of the organic solvent in the mobile phase. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the molecule absorb strongly in the UV region. HPLC is crucial for assessing the purity of the synthesized compound and for quantifying it in various matrices.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the relatively high molecular weight of this compound, its volatility may be limited. However, if it is sufficiently stable at the temperatures required for vaporization, GC can be an effective tool. A GC system equipped with a non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane) would be used. The separation is based on the compound's boiling point and its interaction with the stationary phase. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection. GC-MS is particularly powerful as it provides not only retention time data but also a mass spectrum of the compound, which aids in its definitive identification by revealing its molecular weight and fragmentation pattern.

Theoretical and Computational Chemistry Studies of 4 Butoxycarbonyl Phenyl 4 Chlorobenzoate

Molecular Structure and Conformational Analysis

A foundational aspect of understanding a molecule's behavior is the detailed characterization of its three-dimensional structure and conformational possibilities.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometry Optimization

To determine the most stable structure of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818), quantum chemical calculations, most commonly using Density Functional Theory (DFT), would be employed. A typical approach involves selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform a full geometry optimization. This process mathematically finds the arrangement of atoms that corresponds to the lowest energy, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate

Parameter Bond/Angle Hypothetical Value
Bond Length C=O (ester) ~1.21 Å
Bond Length C-O (ester) ~1.35 Å
Bond Length C-Cl ~1.75 Å
Bond Angle O-C=O ~123°

Note: The values in this table are hypothetical and represent typical ranges for similar molecular fragments. Actual values would need to be determined through specific calculations.

Exploration of Conformational Landscapes and Energy Minima

The presence of rotatable bonds in the butoxycarbonyl group and between the phenyl rings and the ester linkage suggests that this compound can exist in multiple conformations. A systematic conformational search would be necessary to identify the various low-energy structures (conformers). By calculating the relative energies of these conformers, a conformational landscape can be constructed, revealing the most probable shapes of the molecule at a given temperature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its chemical reactivity and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Analysis Data for this compound

Parameter Hypothetical Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Note: These are estimated values for illustrative purposes. Actual calculations would provide precise energies.

Electrostatic Potential (ESP) Mapping for Understanding Intermolecular Interactions

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, negative potentials would be expected around the oxygen atoms of the carbonyl groups and the chlorine atom, while positive potentials would likely be found on the hydrogen atoms.

Reaction Pathway Modeling and Kinetics Prediction

Computational chemistry can also be used to model chemical reactions, identifying the most likely pathways and predicting their rates. This would involve locating the transition state structures for potential reactions involving this compound and calculating the activation energies. Such studies are crucial for understanding reaction mechanisms and designing new synthetic routes. researchgate.netnih.gov

Applications of 4 Butoxycarbonyl Phenyl 4 Chlorobenzoate in Advanced Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Chemical Synthesis

Organic compounds are fundamental components in the synthesis of more complex molecules. sdiarticle4.com The structure of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818), featuring two aromatic rings, an ester linkage, and a butoxycarbonyl group, suggests its potential as a versatile building block in organic synthesis.

Precursor for the Introduction of Specific Functional Motifs

The term "building blocks" in chemistry refers to smaller, structurally diverse molecules that act as precursors in the assembly of more sophisticated molecular architectures. The distinct functionalities within 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate could theoretically be modified to introduce specific motifs into a target molecule. For instance, the butoxycarbonyl group is a common protecting group for phenols. Its selective removal would unmask a reactive hydroxyl group, which could then participate in further reactions. Similarly, the chloro-substituted aromatic ring could undergo various coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds, thereby introducing complex aryl moieties.

Exploration in Polymer Chemistry and Specialized Materials

The properties of this compound, such as its aromatic nature and ester functionalities, suggest potential applications in the field of polymer chemistry and materials science.

Potential as a Monomer in Polymer Synthesis (e.g., Polyesters)

Polyesters are a significant class of polymers formed through the reaction of dicarboxylic acids (or their derivatives) with diols. The structure of this compound contains an ester group. Through hydrolysis or transesterification, it could potentially be converted into monomers suitable for polyester synthesis. For example, hydrolysis would yield 4-chlorobenzoic acid and butyl 4-hydroxybenzoate. The latter, possessing both a hydroxyl and a carboxylate group (after hydrolysis of the butyl ester), could act as an A-B type monomer for self-polycondensation, or be copolymerized with other monomers to create novel polyesters with specific properties imparted by the chloro- and butoxy- functionalities.

Utility as an Additive or Component in Functional Materials (e.g., Paints, Inks, Adhesives)

While no specific data is available, the chemical structure of this compound suggests it could have utility as an additive in various functional materials. Its aromatic rings could enhance properties like thermal stability and refractive index. The butyl group imparts a degree of lipophilicity, which might make it compatible with organic-based formulations such as paints, inks, and adhesives, where it could potentially act as a plasticizer, a compatibilizer, or a modifier to tune the final properties of the material.

Utilization as a Derivatization Agent in Analytical Chemistry (e.g., for Chromatographic Applications)

Derivatization is a technique used in analytical chemistry to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis, for instance, by enhancing its detectability in methods like High-Performance Liquid Chromatography (HPLC).

Studies in Corrosion Inhibition (Inspired by Related Chlorobenzoate Compounds)

The potential of this compound as a corrosion inhibitor can be inferred from studies on structurally related chlorobenzoate compounds and other chlorine-containing organic molecules. Research has shown that organic compounds containing chlorine atoms, aromatic rings, and functional groups with heteroatoms (like oxygen) can be effective corrosion inhibitors for various metals and alloys in acidic media. researchgate.netelectrochemsci.orgekb.eg The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. ekb.eg

Compounds like 2-amino-4-chlorobenzothiazole and 4-Chlorobenzylamine have demonstrated significant corrosion inhibition for steel and copper in sulfuric and hydrochloric acid solutions. electrochemsci.orgekb.egresearchgate.net The effectiveness of these molecules is attributed to the presence of nitrogen, sulfur, and chlorine atoms, as well as phenyl rings, which act as active centers for adsorption on the metal surface. This adsorption can be physisorption, chemisorption, or a combination of both, and often follows adsorption isotherms such as the Langmuir model. ekb.egresearchgate.netelectrochemsci.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate inhibitor performance. researchgate.netelectrochemsci.org For instance, polarization curves for 2-amino-4-chlorobenzothiazole on X65 steel in H2SO4 indicated it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. electrochemsci.orgresearchgate.net The inhibition efficiency (% IE) generally increases with the concentration of the inhibitor. electrochemsci.orgekb.eg

Given its molecular structure, this compound possesses several features that suggest potential as a corrosion inhibitor:

Aromatic Rings: The two phenyl rings provide a large surface area and high electron density, facilitating strong adsorption onto metal surfaces.

Oxygen Heteroatoms: The ester groups contain oxygen atoms with lone pairs of electrons that can serve as active sites for coordination with vacant d-orbitals of metal atoms.

Chlorine Atom: The chlorine atom on the benzoyl group can also contribute to the adsorption process.

The table below summarizes the performance of some related chlorine-containing organic compounds as corrosion inhibitors.

Interactive Data Table: Corrosion Inhibition Efficiency of Related Chloro-Compounds

Compound Metal/Alloy Corrosive Medium Max. Inhibition Efficiency (%) Method
2-amino-4-chlorobenzothiazole X65 Steel 0.5 M H2SO4 ~94% Potentiodynamic Polarization
4-Chlorobenzylamine Mild Steel HCl High (value not specified) Weight Loss

While direct experimental data for this compound is not available, the established efficacy of these analogous compounds provides a strong rationale for investigating its capabilities in corrosion protection.

Applications in Luminescent Materials and Metal Complexes (Leveraging Related Chlorobenzoic Acid Ligands)

The field of luminescent materials, particularly those based on lanthanide metal complexes, represents another promising area of application for this compound, primarily through its 4-chlorobenzoate moiety. Lanthanide ions (like Eu³⁺ and Tb³⁺) exhibit characteristic sharp, long-lived emission bands, but they suffer from low absorption cross-sections. This limitation can be overcome by using organic ligands that act as "antennas." mdpi.com The organic ligand absorbs excitation energy (typically UV light) and efficiently transfers it to the central lanthanide ion, which then luminesces. mdpi.comnih.gov

This compound can serve as a precursor for ligands in such complexes. Through hydrolysis, it can yield 4-chlorobenzoic acid, which can then be coordinated with lanthanide ions. wikipedia.org Alternatively, the entire molecule could potentially be modified to act as a more complex ligand, where the butoxycarbonylphenyl group might influence the solubility, stability, and photophysical properties of the resulting metal complex.

Research on related systems has demonstrated the viability of this approach. Lanthanide complexes synthesized with ligands like 4-cyanobenzoic acid have shown strong fluorescent emissions, indicating efficient energy transfer. nih.gov The design of the coordination sphere, often including ancillary ligands like 1,10-phenanthroline, is crucial to protect the lanthanide ion from non-radiative decay pathways, such as quenching by solvent molecules, thereby enhancing the quantum yield. mdpi.comnih.gov

The potential of the 4-chlorobenzoate ligand derived from the title compound is highlighted by the properties of similar known complexes.

Interactive Data Table: Luminescent Properties of Lanthanide Complexes with Related Benzoic Acid Ligands

Complex Type Lanthanide Ion Primary Ligand Example Key Photophysical Property
Homodinuclear Complex Eu³⁺, Sm³⁺, Dy³⁺ 4-Cyanobenzoic acid Strong fluorescent emissions
General Europium Complex Eu³⁺ Benzoic acid derivatives High-efficiency red emission

The incorporation of the 4-chlorobenzoate structure, potentially derived from this compound, into such frameworks is a scientifically sound strategy for developing novel luminescent materials for applications in areas like bio-labeling, sensors, and organic light-emitting diodes (OLEDs). mdpi.com

Conclusion and Future Research Directions

Identification of Unexplored Chemical Transformations and Synthetic Challenges

The chemistry of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (B1228818) is largely unexplored, presenting numerous opportunities for further research. Key areas that warrant investigation include:

Detailed Synthetic Optimization: While the synthesis can be inferred from standard esterification reactions, a comprehensive study to optimize reaction conditions, catalysts, and purification methods to achieve high yields and purity has not been reported. Challenges may include competing side reactions and the need for efficient removal of byproducts.

Hydrolytic Stability: The compound contains two ester linkages susceptible to hydrolysis. A systematic study of its stability under varying pH and temperature conditions would be crucial for determining its suitability for applications where it might be exposed to moisture.

Selective Reactions: Investigating the selective cleavage of one ester group over the other would open up pathways for the synthesis of novel bifunctional molecules. For instance, selective hydrolysis of the butoxycarbonyl group would yield 4-carboxyphenyl 4-chlorobenzoate, while cleavage of the 4-chlorobenzoyl group would produce butyl 4-hydroxybenzoate.

Electrophilic Aromatic Substitution: The reactivity of the two phenyl rings towards electrophilic substitution reactions, such as nitration or halogenation, is unknown. Understanding the directing effects of the existing substituents would be of significant academic and practical interest.

Future Potential for Novel Applications in Chemical Synthesis and Materials Science

The molecular structure of 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate suggests potential applications in several areas:

Liquid Crystals: The rigid core formed by the two phenyl rings linked by an ester group is a common feature in liquid crystalline materials. Future research could focus on characterizing its mesomorphic properties and exploring its potential as a component in liquid crystal displays (LCDs) or other optical devices.

Polymer Chemistry: The compound could serve as a monomer or a precursor for the synthesis of advanced polymers. For example, after conversion to a diacid or diol, it could be incorporated into polyesters or polyamides, potentially imparting properties such as thermal stability and specific optical characteristics.

Intermediate in Organic Synthesis: It can be a valuable intermediate for the synthesis of more complex molecules. The functional groups present offer multiple sites for further chemical modification, allowing for the construction of novel compounds for applications in pharmaceuticals or agrochemicals.

Emerging Theoretical and Computational Approaches for Guiding Future Research on the Compound

Computational chemistry offers powerful tools to predict and understand the properties of this compound, thereby guiding experimental work. Future research could employ:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via esterification between 4-chlorobenzoic acid derivatives and 4-(butoxycarbonyl)phenol. A common approach involves coupling reactions using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF). Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) and confirmed by melting point analysis. For example, structurally similar esters in achieved >97% purity via recrystallization in ethanol .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound?

  • Methodological Answer :

  • IR : Look for ester C=O stretches (~1740 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹).
  • ¹H NMR : Expect signals for the butoxy group (δ 0.9–1.7 ppm for CH₂ and CH₃) and aromatic protons (δ 7.2–8.2 ppm). The 4-chlorobenzoyl moiety shows deshielded protons due to electron-withdrawing effects.
  • MS : The molecular ion peak ([M]⁺) should correspond to the molecular weight (e.g., m/z ≈ 334 for C₁₈H₁₇ClO₄). Fragmentation patterns include loss of the butoxy group (-101 Da) and cleavage of the ester bond. Reference spectra from provide benchmarks for interpretation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Kinetic studies suggest optimizing stoichiometry (e.g., 1.2:1 molar ratio of acid chloride to phenol derivative) and temperature (40–60°C for 12–24 hours). Catalytic DMAP (4-dimethylaminopyridine) enhances reaction rates by stabilizing transition states. For reproducibility, monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 7:3). reports yields >80% under similar conditions, with scalability limited by byproduct formation (e.g., diesters) .

Q. What computational strategies model the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities. Use the crystal structure of a related compound ( ) to build a homology model. Parameterize the force field with the GAFF2 toolkit, and validate docking poses using free-energy perturbation (FEP) calculations. For example, ’s structural data reveals planar aromatic systems that may stack with hydrophobic enzyme pockets .

Q. How do electronic effects (e.g., substituents) influence the ester’s stability under acidic/basic conditions?

  • Methodological Answer : Hydrolysis kinetics can be studied via pH-rate profiling. The 4-chlorobenzoyl group’s electron-withdrawing nature accelerates alkaline hydrolysis (pH >10) by polarizing the ester carbonyl. In contrast, the butoxycarbonyl group provides steric hindrance, slowing acid-catalyzed cleavage (pH <4). Monitor degradation products using LC-MS and compare with control esters lacking chlorine substituents .

Methodological Considerations

Q. How should researchers handle hazardous intermediates (e.g., acid chlorides) during synthesis?

  • Safety Protocol :

  • Use inert atmosphere (N₂/Ar) to prevent moisture-induced side reactions.
  • Equip reactors with scrubbers for HCl gas mitigation ( recommends NaOH traps).
  • Wear impervious gloves (e.g., nitrile) and tight-seal goggles. Dispose of waste via certified hazardous waste contractors, as outlined in .

Q. What chromatographic techniques resolve diastereomeric byproducts in esterification?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) with n-hexane:isopropanol (90:10) mobile phase. For non-chiral separations, reverse-phase C18 columns (acetonitrile:water 60:40) effectively resolve polar impurities. ’s HPLC conditions (100% MeOH, 1 mL/min) achieved baseline separation of structurally similar esters .

Data Contradictions & Validation

Q. How to address discrepancies in reported melting points for derivatives?

  • Resolution Strategy : Cross-validate with DSC (differential scanning calorimetry) to detect polymorphic forms. For example, reports sharp melting points (e.g., 280–281°C), while broader ranges in other studies may indicate impurities. Recrystallize from toluene/hexane mixtures to standardize crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.